N-(1H-1,3-benzodiazol-2-yl)-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide
Description
The compound N-(1H-1,3-benzodiazol-2-yl)-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide is a structurally complex molecule featuring three key components:
- A cyclopenta[d]pyrimidinone core with a bicyclic framework, substituted at position 3 with a cyclohexyl group and bearing dioxo moieties at positions 2 and 3.
- An acetamide linker bridging the pyrimidinone core to a 1H-1,3-benzodiazol-2-yl (benzimidazole) group.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c28-19(25-21-23-16-10-4-5-11-17(16)24-21)13-26-18-12-6-9-15(18)20(29)27(22(26)30)14-7-2-1-3-8-14/h4-5,10-11,14H,1-3,6-9,12-13H2,(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLXTVJQDYZSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzodiazole moiety linked to a cyclopenta[d]pyrimidine structure with a cyclohexyl substituent. The molecular formula is , and it has a molecular weight of approximately 377.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 377.43 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. It may function as an inhibitor of various enzymes involved in metabolic processes or as a modulator of signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase or phospholipases that are crucial in neurotransmitter metabolism and inflammatory responses.
- Receptor Interaction : It has the potential to bind to specific receptors (e.g., G-protein coupled receptors), influencing cellular responses related to pain perception or inflammation.
Antimicrobial Activity
Research indicates that derivatives of benzodiazoles exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that benzodiazole derivatives showed inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer activity:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound induces apoptosis and inhibits cell proliferation at concentrations as low as 25 µM .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of the compound against resistant bacterial strains.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Anticancer Efficacy :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed.
- Results : The compound showed IC50 values ranging from 15 µM to 30 µM across different cell lines.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Compounds Sharing the Cyclopenta[d]pyrimidinone Core
2-(3-Cyclohexyl-2,4-dioxo-hexahydrocyclopenta[d]pyrimidin-1-yl)-N,N-bis(2-hydroxyethyl)acetamide ()
- Key Differences : Replaces the benzodiazolyl group with bis(2-hydroxyethyl) substituents.
- Impact : The hydroxyethyl groups enhance hydrophilicity, likely improving aqueous solubility compared to the more lipophilic benzodiazolyl moiety in the target compound .
Pyrimidinone Derivatives with Heterocyclic Substituents ()
- Example: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide ().
- Key Differences : Incorporates indazole and piperazine groups instead of benzodiazolyl and cyclohexyl moieties.
- Impact : The indazole group may enhance π-π stacking interactions in binding pockets, while the piperazine improves solubility and conformational flexibility .
Benzimidazole-Based Acetamides ()
N-(1H-Benzimidazol-2-yl)-1-(2-Arylethyl-2-oxo)-1H-pyrazole-3-carboxamides ()
N-(6-Chloro-1-Methyl-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamide ()
- Key Differences : Chlorine and methyl substituents on the benzimidazole may enhance metabolic stability compared to the unsubstituted benzodiazolyl group in the target compound .
Acetamide Derivatives with Diverse Heterocycles ()
2-(Benzotriazol-1-yl)-N-[(5-Chloro-3-pyridyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide ()
5-(o-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one ()
Comparative Data Table
Critical Analysis of Structural Variations
- Benzodiazolyl vs. Hydroxyethyl () : The benzodiazolyl group in the target compound likely enhances aromatic interactions in hydrophobic binding pockets, whereas hydroxyethyl groups favor solubility but reduce lipophilicity.
- Cyclohexyl vs.
- Synthetic Flexibility : The target compound’s synthesis shares methodologies with benzimidazole derivatives (e.g., EDCI/HOBt activation), enabling modular modifications for structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
